4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as Suvorexant, is a novel and potent dual orexin receptor antagonist that has been developed for the treatment of insomnia. Orexin, also known as hypocretin, is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Suvorexant works by blocking the action of orexin, thereby promoting sleep.
Mécanisme D'action
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole works by blocking the action of orexin, which is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus and activates two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are expressed throughout the brain. By blocking the action of orexin, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole promotes sleep.
Biochemical and Physiological Effects
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration, reduce the time it takes to fall asleep, and increase the amount of time spent in deep sleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to improve sleep quality and reduce the severity of insomnia symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has a number of advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for precise manipulation of the orexin system. It has also been shown to be effective in improving sleep quality and reducing the severity of insomnia symptoms in clinical trials. However, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations, including the potential for off-target effects and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of interest is the use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole for the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole as a tool for studying the role of the orexin system in other physiological processes, such as appetite regulation and stress response. Finally, there is interest in developing more potent and selective orexin receptor antagonists that may have improved therapeutic efficacy and fewer adverse effects.
Méthodes De Synthèse
The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, including the preparation of the key intermediate 2,5-dimethoxybenzene sulfonamide, which is then reacted with pyrrolidine and isoxazole to yield the final product. The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been described in detail in several publications, including a patent by Merck & Co., Inc.
Applications De Recherche Scientifique
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration and reduce the time it takes to fall asleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to be effective in improving sleep latency, sleep efficiency, and subjective sleep quality.
Propriétés
IUPAC Name |
4-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-15-18(12(2)19-25-15)14-7-6-10-20(14)26(21,22)17-11-13(23-3)8-9-16(17)24-4/h8-9,11,14H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXIBJTSYSCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.